![molecular formula C8H6BrNO3S B2370420 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide CAS No. 1823553-64-5](/img/structure/B2370420.png)
7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
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Overview
Description
“7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” is a chemical compound with the molecular formula C8H6BrNO3S . It is a solid substance that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The EI-MS (m/z) value can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 276.11 . More specific physical and chemical properties, such as melting point and solubility, are not mentioned in the available resources.Scientific Research Applications
Antimicrobial Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antimicrobial activity . The functional groups attached to the ring, including a halo group at the 7 and 8 positions, contribute to this activity .
Antiviral Activity
These compounds also exhibit antiviral properties . The specific mechanisms of action and the range of viruses they are effective against would require further research.
Antihypertensive Properties
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used in the search for new antihypertensive drugs . The advent of computerized molecular graphics has boosted the study of structural-activity relationships in this area .
Antidiabetic Activity
These compounds have been reported to have antidiabetic properties . This suggests potential applications in the treatment and management of diabetes.
Anticancer Activity
The newly synthesized 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been examined for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) using etoposide as a standard .
KATP Channel Activators
7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives have been synthesized and tested as KATP channel agonists . These channels play key roles in various physiological processes, including insulin secretion and cardiovascular protection.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study and application of “7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the reported biological activities of similar compounds , these compounds could have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, includingKATP channels and AMPA receptors .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity . For instance, a related compound, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .
Pharmacokinetics
It’s known that the compound’s structure and functional groups can influence its pharmacokinetic properties .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of therapeutic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
properties
IUPAC Name |
7-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3S/c9-5-1-2-6-7(3-5)14(12,13)4-10-8(6)11/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRRXKMTXVLER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide |
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